molecular formula C21H21NO4 B12207388 1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate

1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate

Cat. No.: B12207388
M. Wt: 351.4 g/mol
InChI Key: FIBZZCQNYGUTDY-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both an indole and a methoxyphenyl group

Chemical Reactions Analysis

1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The indole group is known to interact with various biological targets, potentially modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability .

Comparison with Similar Compounds

1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate can be compared with other indole-containing compounds such as:

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C21H21NO4/c1-14(21(24)15-7-10-17(25-2)11-8-15)26-20(23)12-9-16-13-22-19-6-4-3-5-18(16)19/h3-8,10-11,13-14,22H,9,12H2,1-2H3

InChI Key

FIBZZCQNYGUTDY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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